molecular formula C20H40N4 B14240571 N''-(7-Aminoheptyl)-N,N'-dicyclohexylguanidine CAS No. 188631-87-0

N''-(7-Aminoheptyl)-N,N'-dicyclohexylguanidine

Cat. No.: B14240571
CAS No.: 188631-87-0
M. Wt: 336.6 g/mol
InChI Key: SBPYMRNCPAQYHA-UHFFFAOYSA-N
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Description

N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is a member of the guanidine class of compounds. It is characterized by the replacement of the imino hydrogen of guanidine with a 7-aminoheptyl group. This compound is known for its role as an inhibitor of deoxyhypusine synthase activity, which is significant in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine typically involves the reaction of guanidine with a 7-aminoheptyl group under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine involves its inhibition of deoxyhypusine synthase activity. This enzyme is crucial in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which is essential for protein synthesis. By inhibiting this enzyme, the compound can affect cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is unique due to its specific structure and potent inhibitory effect on deoxyhypusine synthase. This makes it particularly valuable in biological and medical research compared to other similar compounds .

Properties

CAS No.

188631-87-0

Molecular Formula

C20H40N4

Molecular Weight

336.6 g/mol

IUPAC Name

2-(7-aminoheptyl)-1,3-dicyclohexylguanidine

InChI

InChI=1S/C20H40N4/c21-16-10-2-1-3-11-17-22-20(23-18-12-6-4-7-13-18)24-19-14-8-5-9-15-19/h18-19H,1-17,21H2,(H2,22,23,24)

InChI Key

SBPYMRNCPAQYHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NCCCCCCCN)NC2CCCCC2

Origin of Product

United States

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